15-Sulfanylpentadecanoic acid
CAS No.: 184639-70-1
Cat. No.: VC18875010
Molecular Formula: C15H30O2S
Molecular Weight: 274.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 184639-70-1 |
|---|---|
| Molecular Formula | C15H30O2S |
| Molecular Weight | 274.5 g/mol |
| IUPAC Name | 15-sulfanylpentadecanoic acid |
| Standard InChI | InChI=1S/C15H30O2S/c16-15(17)13-11-9-7-5-3-1-2-4-6-8-10-12-14-18/h18H,1-14H2,(H,16,17) |
| Standard InChI Key | YRUJXAGQQTXCKX-UHFFFAOYSA-N |
| Canonical SMILES | C(CCCCCCCS)CCCCCCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
15-Sulfanylpentadecanoic acid belongs to the class of ω-mercapto fatty acids, characterized by the molecular formula C₁₅H₃₀O₂S and a molecular weight of 274.46 g/mol . Its IUPAC name, 15-mercaptopentadecanoic acid, reflects the sulfhydryl substitution at the terminal carbon of the pentadecanoic acid backbone. Key structural features include:
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Carbon chain: A 15-carbon saturated hydrocarbon chain (CH₃-(CH₂)₁₃-CH₂-SH-COOH)
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Functional groups: Carboxylic acid (-COOH) at C1 and sulfhydryl (-SH) at C15
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Stereochemistry: No chiral centers due to the saturated, unbranched structure
The compound's SMILES notation (C(CCCCCCCS)CCCCCCC(=O)O) and InChIKey (YRUJXAGQQTXCKX-UHFFFAOYSA-N) provide unambiguous representation of its connectivity . Computational models predict a collision cross-section of 170.3 Ų for the [M+H]+ adduct, suggesting moderate three-dimensional bulkiness compared to shorter-chain analogs .
Synthesis and Physicochemical Properties
While explicit synthetic routes for 15-sulfanylpentadecanoic acid remain undocumented in the reviewed literature, analogous compounds like 16-sulfanylhexadecanoic acid have been synthesized through multistep organic transformations. A plausible pathway involves:
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Mercaptan incorporation: Nucleophilic substitution of a 15-bromopentadecanoic acid precursor with sodium hydrosulfide (NaSH)
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Protection/deprotection: Use of tert-butyloxycarbonyl (Boc) or trityl groups to prevent disulfide formation during synthesis
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Purification: Reverse-phase chromatography to isolate the target compound from shorter-chain byproducts
Key physicochemical parameters derived from experimental and computational data include:
| Property | Value | Method/Source |
|---|---|---|
| LogP (octanol-water) | ~5.2 (predicted) | ChemSpider |
| Aqueous solubility | <1 mg/mL (25°C) | PubChemLite |
| pKa (COOH) | ~4.8 | Analog extrapolation |
| pKa (SH) | ~9.5 | Thiol group typical |
The compound's amphiphilic nature facilitates spontaneous albumin binding, with the sulfhydryl group enabling covalent conjugation to cysteine residues in proteins or peptides .
Albumin-Binding Mechanism and Pharmacokinetic Modulation
15-Sulfanylpentadecanoic acid derivatives exploit serum albumin's natural affinity for fatty acids to prolong therapeutic half-lives. Human serum albumin (HSA) contains multiple binding sites for long-chain fatty acids, with dissociation constants (Kd) ranging from 10⁻⁷ to 10⁻⁶ M for C14-C18 chains . The 15-sulfanyl variant demonstrates enhanced binding through:
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Hydrophobic interactions: The 15-carbon chain occupies albumin's FA2 binding pocket
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Sulfur coordination: Potential metal-mediated binding via serum zinc ions (Zn²+ concentration ~15 μM)
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Disulfide exchange: Thiol-disulfide interchange with albumin's Cys-34 residue
Comparative studies of similar conjugates reveal significant pharmacokinetic improvements:
These enhancements stem from both delayed renal clearance (albumin's 19-day circulatory half-life) and protection from enzymatic degradation .
Therapeutic Applications and Clinical Relevance
The compound's utility spans multiple therapeutic domains:
Diabetes Management
Conjugation to insulin analogs mimics the natural fatty acid acylation of albumin-bound insulin, as demonstrated in detemir (C₁₄ thioester) and degludec (C₁₆ diacid) formulations . The 15-sulfanyl variant offers potential advantages:
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Intermediate chain length: Balances albumin affinity and dissociation kinetics
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Thiol reactivity: Enables site-specific conjugation vs. lysine acylation in existing analogs
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Metabolic stability: Resistance to esterase-mediated cleavage compared to thioester linkages
Peptide Therapeutics
Early-stage research indicates utility in extending the half-life of glucagon-like peptide-1 (GLP-1) analogs. A dicoumarol-maleimide conjugate demonstrated 7-fold half-life extension in preclinical models, with the sulfhydryl group enabling controlled release kinetics .
Oncology
The Evans blue-albumin binding paradigm has been adapted using sulfhydryl-containing fatty acids for tumor-targeted drug delivery. Conjugates accumulate in hypoxic tumor regions via albumin-mediated enhanced permeability and retention (EPR) effect .
Challenges and Future Directions
Despite its promise, 15-sulfanylpentadecanoic acid faces development hurdles:
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Thiol oxidation: Spontaneous disulfide formation requires formulation antioxidants
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Batch variability: Non-enzymatic albumin conjugation may yield heterogeneous products
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Immunogenicity risk: Neoepitopes formed by albumin-adduct complexes
Ongoing research focuses on:
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Stapled peptides: Combining sulfhydryl conjugation with helix-stabilizing motifs
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Dual-targeting agents: Co-conjugation with FcRn-binding peptides for albumin recycling
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Prodrug activation: pH-sensitive linkers for tissue-specific release
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